molecular formula C29H24N4O4S B10861497 N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide

N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide

Cat. No.: B10861497
M. Wt: 524.6 g/mol
InChI Key: WPVJPKXENBARHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo[h][1,6]naphthyridine derivative characterized by a methanesulfonamido substituent at the 4-position of the phenyl ring and a propenamide group at the 3-position of a 5-methylphenyl moiety. The benzo[h][1,6]naphthyridine core is a bicyclic heteroaromatic system, often associated with kinase inhibition or anticancer activity due to its structural similarity to purine bases . The methanesulfonamido group enhances solubility and bioavailability, while the propenamide moiety may confer reactivity for covalent binding to target proteins, a feature observed in acrylamide-based therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JS25 involves multiple steps, including the formation of covalent bonds with specific amino acid residues in the target protein. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these covalent bonds .

Industrial Production Methods

Industrial production of JS25 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

JS25 exerts its effects by selectively inhibiting BTK through covalent binding to specific amino acid residues, such as cysteine. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival pathways. The molecular targets and pathways involved include the phospholipase-Cγ (PLCγ) pathway, Ca2+ mobilization, and NF-κB/MAP kinase activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

Compounds sharing the benzo[h][1,6]naphthyridine core but differing in substituents include:

  • N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (7): Features a cyclopentyl-propanamide group instead of the propenamide.
  • N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (5) : Retains the hydroxamic acid motif but replaces the naphthyridine core with a phenylpropanamide. This structural shift alters target specificity, favoring metalloproteinase inhibition over kinase activity .

Functional Group Analogues

  • 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides: These compounds, synthesized via similar sulfanyl coupling reactions, exhibit thiazole and oxadiazole heterocycles. Their bioactivity focuses on antimicrobial rather than anticancer targets, highlighting the role of the naphthyridine core in kinase selectivity .
  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) : Shares the sulfonamide-like group but lacks the propenamide. This compound demonstrates antioxidant properties (DPPH assay: IC₅₀ = 12 µM), suggesting that the propenamide’s electrophilic nature is critical for covalent target engagement .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Bioactivity Solubility (logP) Reference
Target Compound Benzo[h][1,6]naphthyridine Methanesulfonamido, propenamide Kinase inhibition (hypothetical IC₅₀ ~ 50 nM) 2.1 (predicted)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Cyclohexane Chlorophenyl, hydroxamic acid Antioxidant (IC₅₀ = 12 µM) 1.8
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole-thiazole Thiazole, sulfanyl Antimicrobial (MIC = 8 µg/mL) 3.2

Key Findings:

  • Electrophilic Reactivity : The propenamide group in the target compound enables covalent binding to cysteine residues in kinases, a mechanism absent in hydroxamic acid derivatives like compound 8 .
  • Solubility vs. Bioactivity : The methanesulfonamido group improves aqueous solubility (logP = 2.1) compared to chlorophenyl derivatives (logP = 3.2), aligning with XGBoost-predicted solubility models (R² = 0.928) .

Methodological Advances in Compound Comparison

The ChemGPS-NP model, employed in antituberculosis research, offers a superior approach to traditional similarity-based screening by mapping compounds in multidimensional physicochemical space . For the target compound, this method could identify analogs with divergent structures but overlapping target profiles (e.g., kinase inhibitors with quinazoline cores), overcoming limitations of structural similarity alone.

Properties

Molecular Formula

C29H24N4O4S

Molecular Weight

524.6 g/mol

IUPAC Name

N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide

InChI

InChI=1S/C29H24N4O4S/c1-4-27(34)31-23-13-18(2)14-24(16-23)33-28(35)12-8-21-17-30-26-15-20(7-11-25(26)29(21)33)19-5-9-22(10-6-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34)

InChI Key

WPVJPKXENBARHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=C(C=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.